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Introduction

Saracatinib (AZD0530) is a potent, orally bioavailable, dual inhibitor of Src family kinases
(SFKs) and Bcr-Abl tyrosine kinases.[1] Originally developed by AstraZeneca for oncology
indications, its unique mechanism of action has led to its repurposing for neurodegenerative
disorders, most notably Alzheimer's disease (AD).[2][3] This technical guide provides a
comprehensive overview of the preclinical and clinical research on Saracatinib for AD, focusing
on its mechanism of action, key experimental findings, and detailed methodologies.

Mechanism of Action in Alzheimer's Disease

The rationale for investigating Saracatinib in AD stems from the critical role of Fyn kinase, a
member of the Src family, in mediating the synaptotoxic effects of soluble amyloid-beta (AR)
oligomers.[4][5] The prevailing hypothesis, often referred to as the "Amyloid Cascade
Hypothesis," posits that the accumulation of AB initiates a cascade of events, including tau
pathology, synaptic dysfunction, and neurodegeneration.[6]

Saracatinib intervenes in this cascade by inhibiting Fyn kinase.[2] The proposed signaling
pathway is as follows:

¢ A Oligomer Binding: Soluble AB oligomers bind to the cellular prion protein (PrPC) on the
neuronal surface.[5]
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e Fyn Kinase Activation: This binding event activates intracellular Fyn kinase.[5]

e Downstream Signaling: Activated Fyn then phosphorylates multiple downstream targets,
including the NMDA receptor subunit NR2B and tau protein, leading to synaptic dysfunction
and promoting tau pathology.[7]

By inhibiting Fyn, Saracatinib is believed to disrupt this toxic signaling cascade, thereby
protecting synapses and potentially slowing disease progression.[2]
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Saracatinib's Mechanism of Action in Alzheimer's Disease.

Preclinical Research

Preclinical studies in transgenic mouse models of Alzheimer's disease have provided strong
evidence for the therapeutic potential of Saracatinib.

Key Findings

In a notable study using the APPswe/PS1AE9 mouse model, Saracatinib treatment
demonstrated significant benefits:

o Reversal of Memory Deficits: Four weeks of Saracatinib treatment restored memory loss and
completely reversed spatial cognitive impairment.[3]

o Restoration of Synapse Density: The treatment rescued deficits in synaptic density.[7]
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e Reduction in Tau Pathology: Saracatinib treatment led to a reduction in phospho-Tau

pathology without altering total human Tau levels.

o Attenuation of Neuroinflammation: The drug prevented the increase in microgliosis (CD68

immunoreactivity) and astrocytosis (GFAP immunoreactivity) in the hippocampus.

» Sustained Benefits: The positive effects on memory function and synapse density were

shown to persist even after a drug washout period.

Experimental Protocols

Parameter

Description

Animal Model

APPswe/PS1AE9 (APP/PS1) double-transgenic

mice.

Drug Administration

Saracatinib was administered by oral gavage. A
common dosage was 2.5 mg/kg administered
twice daily in a vehicle of 0.5% w/v
hydroxypropyl methylcellulose and 0.1% w/v
polysorbate 80.

Behavioral Testing

Spatial memory was assessed using the Morris
water maze, measuring the latency for mice to

find a hidden platform.

Immunohistochemistry

Brain tissue was analyzed for synaptic density
(PSD95 immunoreactivity), astrocytosis (GFAP
immunoreactivity), and microgliosis (CD68 and

Ibal immunoreactivity).[4]

Biochemical Analysis

Levels of total and phosphorylated Tau were

measured to assess tau pathology.

In Vivo Imaging

Longitudinal 11C-UCB-J PET imaging was used

to measure changes in synaptic density.

Clinical Research
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The promising preclinical results led to the initiation of human clinical trials to evaluate the
safety, tolerability, and efficacy of Saracatinib in patients with Alzheimer's disease.

Phase 1b Clinical Trial (NCT01864655)

This was a multiple ascending dose study to assess the safety, tolerability, and central nervous
system (CNS) availability of Saracatinib in patients with mild-to-moderate AD.[4][5]

Quantitative Data Summary: Phase 1b Trial

Parameter Details
Number of Participants 24[4]

_ _ Mild-to-moderate Alzheimer's Disease (MMSE
Diagnosis

16-26)[4]

Dosage Groups 50 mg, 100 mg, 125 mg daily, or placebo[4]
Treatment Duration 4 weeks[4]
Drug:Placebo Ratio 3:1[4]

) ) Safety, tolerability, and cerebrospinal fluid (CSF)
Primary Endpoints .
penetration[4]

- Generally safe and well-tolerated.[4]- Achieved

substantial CNS penetration, with a plasma/CSF
Key Findings ratio of 0.4.[4]- 100 mg and 125 mg doses

achieved CSF levels comparable to those

effective in mouse models.[4]

One subject on 125 mg discontinued due to
Adverse Events possibly related congestive heart failure and

atypical pneumonia.[4]

Phase 2a Clinical Trial (NCT02167256)

This multicenter trial was designed to evaluate the safety, tolerability, and effect of Saracatinib
on cerebral metabolic decline in patients with mild AD.[7]
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Quantitative Data Summary: Phase 2a Trial

Parameter

Details

Number of Participants

159[7]

Diagnosis

Mild Alzheimer's Disease with PET evidence of
AP pathology([7]

Dosage

100 mg or 125 mg daily vs. placebo[7]

Treatment Duration

52 weeks

Primary Outcome

Change in cerebral metabolic rate for glucose
(CMRgl) measured by 18F-FDG PETI[7]

Secondary Outcomes

Changes in cognition (ADAS-Cog), function
(ADCS-ADL), and other biomarkers[7]

Key Findings

- No statistically significant effect on the primary
outcome of CMRgl decline.[7]- No significant
treatment effects on secondary clinical or
biomarker measures.[7]- Trends were observed
for slowing the decrease in hippocampal volume

and entorhinal thickness.[2]

Adverse Events

- Reasonably well tolerated.[7]- Most frequent
adverse events were gastrointestinal (diarrhea).
[7]- More participants discontinued due to
adverse events in the Saracatinib group (21 vs.
11).[7]

Experimental Protocols: Clinical Trials
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Generalized Workflow for Saracatinib Clinical Trials.

Inclusion Criteria (Common to both trials):
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Diagnosis of probable Alzheimer's disease based on NIA-Alzheimer's Association criteria.

Age between 50 and 90 years.

MMSE score between 16 and 26.

Clinical Dementia Rating (CDR) of 0.5, 1.0, or 2.

Availability of a study partner.

Exclusion Criteria (Common to both trials):

Significant neurological disease other than AD.

History of schizophrenia, alcohol, or substance abuse.

Clinically significant or unstable medical conditions.

Use of certain psychoactive medications.
Assessments:

o Safety and Tolerability: Monitored through adverse event reporting, physical examinations,
vital signs, and laboratory tests.

o Pharmacokinetics: Plasma and CSF concentrations of Saracatinib were measured.[4]

o Efficacy: Assessed using a battery of cognitive and functional scales including ADAS-Cog,
MMSE, ADCS-ADL, CDR-SOB, and NPI.[4]

e Imaging:18F-FDG PET was used to measure cerebral glucose metabolism, and MRI was
used to assess brain volume changes.[4]

Summary and Future Directions

Saracatinib represents a novel therapeutic approach for Alzheimer's disease by targeting the
Fyn kinase signaling pathway, which is implicated in both Af and tau-mediated neurotoxicity.
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Preclinical studies in mouse models demonstrated promising results, including the reversal of
memory deficits and restoration of synaptic density.

Human clinical trials have established that Saracatinib is reasonably safe, well-tolerated, and
achieves therapeutic concentrations in the CNS.[4] However, a Phase 2a trial did not meet its
primary endpoint of slowing cerebral metabolic decline, nor did it show significant effects on
cognitive and functional measures.[7] Despite this, trends toward reduced hippocampal and
entorhinal atrophy suggest a potential disease-modifying effect that may warrant further
investigation.[2]

Future research may focus on:
 Investigating Saracatinib in earlier stages of Alzheimer's disease.
e Exploring combination therapies that target multiple pathological pathways.

« ldentifying more sensitive biomarkers to detect the potential disease-modifying effects of Fyn
kinase inhibition.

While the path forward for Saracatinib in Alzheimer's disease is not yet clear, the research to
date has provided valuable insights into the role of Fyn kinase in AD pathogenesis and has
demonstrated the feasibility of targeting this pathway in humans.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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